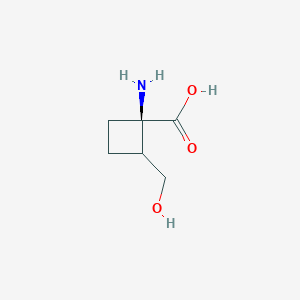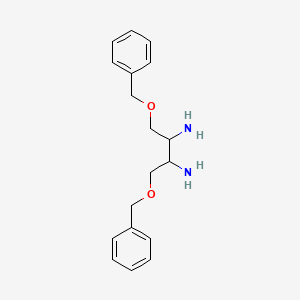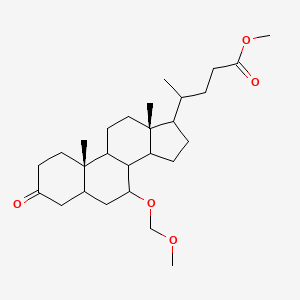![molecular formula C24H32ClNO3 B14797739 (S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl piperidin-1-yl]propanoic acid methyl ester HCl](/img/structure/B14797739.png)
(S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl piperidin-1-yl]propanoic acid methyl ester HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl piperidin-1-yl]propanoic acid methyl ester HCl is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperidine ring, a benzyl group, and a hydroxyphenyl group, making it a versatile molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl piperidin-1-yl]propanoic acid methyl ester HCl typically involves multiple steps, including the formation of the piperidine ring and the introduction of the benzyl and hydroxyphenyl groups. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyl Group: Benzylation reactions using benzyl halides in the presence of a base.
Addition of the Hydroxyphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl piperidin-1-yl]propanoic acid methyl ester HCl can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the piperidine ring or the benzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or hydroxyphenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like sodium hydroxide.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the piperidine ring or benzyl group.
Substitution: Substituted benzyl or hydroxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl piperidin-1-yl]propanoic acid methyl ester HCl has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of (S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl piperidin-1-yl]propanoic acid methyl ester HCl involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lamellarins: Natural products with a fused pyrrolocoumarin skeleton.
DIVERSet JAG Compounds: Inhibit topoisomerase II and are effective against high-grade gliomas.
Uniqueness
(S)-2-Benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl piperidin-1-yl]propanoic acid methyl ester HCl is unique due to its specific structural features, such as the combination of a piperidine ring with benzyl and hydroxyphenyl groups
Eigenschaften
Molekularformel |
C24H32ClNO3 |
|---|---|
Molekulargewicht |
418.0 g/mol |
IUPAC-Name |
methyl 2-benzyl-3-[(4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoate;hydrochloride |
InChI |
InChI=1S/C24H31NO3.ClH/c1-18-16-25(13-12-24(18,2)21-10-7-11-22(26)15-21)17-20(23(27)28-3)14-19-8-5-4-6-9-19;/h4-11,15,18,20,26H,12-14,16-17H2,1-3H3;1H/t18?,20?,24-;/m1./s1 |
InChI-Schlüssel |
STVBVOVJMOPCKS-ADQHCMQXSA-N |
Isomerische SMILES |
CC1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)OC.Cl |
Kanonische SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Tert-butyl 2-[(2-aminopropanoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B14797689.png)
![6-Bromo-3-(2-hydroxycyclohexyl)benzo[h]quinazolin-4-one](/img/structure/B14797696.png)
![2-[(E)-2-[10-[(E)-2-pyridin-2-ylethenyl]anthracen-9-yl]ethenyl]pyridine](/img/structure/B14797701.png)
![(2S,3R)-2-[[(1S)-3-amino-1-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanamide](/img/structure/B14797706.png)

![2-({2-[2-(3-Methylbutoxy)-2-oxoethyl]-3-oxopiperazin-1-yl}carbonyl)benzoic acid](/img/structure/B14797716.png)


![2-[[4-[Bis(4-anilinophenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulfonic acid](/img/structure/B14797736.png)
![benzyl N-[1-[4-(1H-pyrrolo[2,3-b]pyridin-4-ylcarbamoyl)phenyl]ethyl]carbamate](/img/structure/B14797741.png)
